molecular formula C20H22N2O8S B3103055 Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate CAS No. 1431697-91-4

Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate

Cat. No. B3103055
CAS RN: 1431697-91-4
M. Wt: 450.5 g/mol
InChI Key: NGCLPNLBMCVPDV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate is a chemical compound with the molecular formula C20H22N2O8S . It has a molecular weight of 450.46 . This compound is used for research and development purposes .

Scientific Research Applications

  • Synthesis of Hydroxamic Acids and Ureas

    Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is used for synthesizing hydroxamic acids and ureas from carboxylic acids. This process is environmentally friendly and cost-effective, achieving good yields without racemization under milder conditions (Thalluri et al., 2014).

  • Protein Research - Woodward's Reagent K

    N-Ethyl-5-phenylisoxazolium-3′-sulfonate is used as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions, providing valuable insights into protein structure and function (Llamas et al., 1986).

  • Stereoselective Synthesis of [1,4]-thiazines

    A one-pot, four-component tandem reaction involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate/ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate is used for the rapid and facile synthesis of ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates/diethyl 1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylates with high stereoselectivity (Indumathi et al., 2007).

  • Synthesis of Pharmaceutical Intermediates

    The synthesis of 4-phenyl-2-butanone, an important medium for medicine to diminish inflammation, involves the use of ethyl ethanate and ethyl acetoacetate. This process is significant for the pharmaceutical industry (Zhang, 2005).

  • Cyclic Hydroxamic Acids and Lactams Synthesis

    Ethyl 2-nitrophenyl oxalate undergoes catalytic hydrogenations to yield cyclic hydroxamic acids and lactams with 2,3‐dioxo‐1,4‐benzoxazine skeleton. These compounds are significant in the development of new pharmaceuticals (Hartenstein & Sicker, 1993).

  • Reductive Monoalkylation of Nitro Aryls

    The reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate is a key step in the synthesis of secondary benzyl amino aryls. This chemistry is significant in the development of new chemical compounds (Sydnes et al., 2008).

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and can cause specific target organ toxicity after a single exposure (Category 3, Respiratory system) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

ethyl 2-[[2-benzyl-3-(4-nitrophenyl)sulfonyloxypropanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O8S/c1-2-29-19(23)13-21-20(24)16(12-15-6-4-3-5-7-15)14-30-31(27,28)18-10-8-17(9-11-18)22(25)26/h3-11,16H,2,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCLPNLBMCVPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124254
Record name Glycine, N-[2-[[[(4-nitrophenyl)sulfonyl]oxy]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate

CAS RN

1431697-91-4
Record name Glycine, N-[2-[[[(4-nitrophenyl)sulfonyl]oxy]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[[(4-nitrophenyl)sulfonyl]oxy]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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